N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
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Description
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a compound involved in the synthesis of various heterocyclic compounds, which are of interest due to their diverse biological activities. For example, the compound has been implicated in the preparation of pyridazino and pyrimidine derivatives, which are expected to exhibit significant chemical and pharmacological activities. This process involves the formation of novel pyrazole-o-aminonitriles, which serve as precursors for a range of biologically active compounds (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antimicrobial Applications
Compounds synthesized using this chemical structure have been evaluated for their antimicrobial properties. A series of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized from related starting materials, have demonstrated promising antibacterial and antifungal activities. These activities are comparable to established antibiotics such as streptomycin and fusidic acid, highlighting the potential of these compounds in addressing microbial resistance (Aisha Hossan et al., 2012).
Insecticidal Properties
Further research into compounds derived from this chemical structure has revealed potential insecticidal properties. Novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. These findings suggest a new avenue for the development of insecticidal agents, contributing to agricultural pest management strategies (A. Fadda et al., 2017).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening have identified a series of novel pyridine and fused pyridine derivatives starting from related chemical structures. These compounds have been evaluated for their binding energies on target proteins, revealing moderate to good potential. The antimicrobial and antioxidant activities of these compounds further underline their utility in medicinal chemistry and pharmacology (E. M. Flefel et al., 2018).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-5-7-14(8-6-13)20-17(23)12-24-18-10-9-16(21-22-18)15-4-2-3-11-19-15/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTYLHNGZHEKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322319 |
Source
|
Record name | N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893995-24-9 |
Source
|
Record name | N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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